molecular formula C23H36N6O5S B14886867 (2R,4S)-4-Methyl-1-((((S)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-D-arginyl)piperidine-2-carboxylic acid

(2R,4S)-4-Methyl-1-((((S)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-D-arginyl)piperidine-2-carboxylic acid

Cat. No.: B14886867
M. Wt: 508.6 g/mol
InChI Key: KXNPVXPOPUZYGB-CWLKWCNXSA-N
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Description

(2R,4S)-4-Methyl-1-((((S)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-D-arginyl)piperidine-2-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a tetrahydroquinoline moiety, and an arginyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-4-Methyl-1-((((S)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-D-arginyl)piperidine-2-carboxylic acid typically involves multiple steps, including the formation of the piperidine ring, the introduction of the tetrahydroquinoline moiety, and the attachment of the arginyl group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and reducing waste.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-4-Methyl-1-((((S)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-D-arginyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

(2R,4S)-4-Methyl-1-((((S)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-D-arginyl)piperidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (2R,4S)-4-Methyl-1-((((S)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-D-arginyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2R,4S)-4-Methyl-1-((((S)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-D-lysyl)piperidine-2-carboxylic acid
  • (2R,4S)-4-Methyl-1-((((S)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-D-histidyl)piperidine-2-carboxylic acid

Uniqueness

The uniqueness of (2R,4S)-4-Methyl-1-((((S)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-D-arginyl)piperidine-2-carboxylic acid lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H36N6O5S

Molecular Weight

508.6 g/mol

IUPAC Name

(2R,4S)-1-[(2R)-5-(diaminomethylideneamino)-2-[[(3S)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid

InChI

InChI=1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,15-,17+,18+/m0/s1

InChI Key

KXNPVXPOPUZYGB-CWLKWCNXSA-N

Isomeric SMILES

C[C@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NC[C@H](C3)C

Canonical SMILES

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C

Origin of Product

United States

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